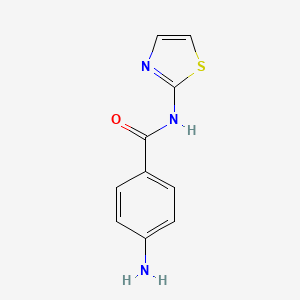
4-amino-N-(1,3-thiazol-2-yl)benzamide
Overview
Description
4-amino-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic organic compound that features a benzamide moiety linked to a thiazole ring. The thiazole ring, containing both sulfur and nitrogen atoms, is known for its aromaticity and diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets to exert their effects . For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of 4-amino-N-(1,3-thiazol-2-yl)benzamide.
Result of Action
Some thiazole derivatives have been found to induce cell apoptosis .
Action Environment
The corrosion inhibition effect of this compound on copper in acidic solutions has been studied , suggesting that the compound’s action may be influenced by the chemical environment.
Biochemical Analysis
Biochemical Properties
4-amino-N-(1,3-thiazol-2-yl)benzamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been found to inhibit certain enzymes, such as copper corrosion inhibitors, by forming stable complexes with metal ions . Additionally, this compound interacts with proteins involved in cellular signaling pathways, thereby modulating their activity and influencing cellular processes. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and coordinate with metal ions, leading to changes in the conformation and activity of the target biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in oxidative stress response, leading to increased production of antioxidant enzymes and reduced levels of reactive oxygen species . Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolites and energy production within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, through hydrogen bonding and coordination with metal ions. These interactions lead to changes in the conformation and activity of the target biomolecules, resulting in enzyme inhibition or activation and alterations in gene expression. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cellular signaling pathways, thereby modulating the downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as alterations in gene expression and metabolic flux. These long-term effects are particularly evident in in vitro and in vivo studies, where continuous exposure to this compound results in sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects on cellular function, such as enhanced antioxidant enzyme production and reduced oxidative stress . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed in these studies, where the beneficial effects of the compound are outweighed by its toxic effects at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to inhibit key metabolic enzymes, leading to changes in metabolic flux and metabolite levels . For instance, this compound can inhibit enzymes involved in the glycolytic pathway, resulting in reduced glucose metabolism and altered energy production within the cell. Additionally, this compound interacts with cofactors such as metal ions, which play a crucial role in its biochemical activity and metabolic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes through active transport mechanisms, involving specific transporters that recognize and facilitate its uptake . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation within specific cellular compartments. These interactions play a crucial role in the compound’s biochemical activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound can be localized to the mitochondria, where it exerts its effects on cellular metabolism and energy production. Additionally, this compound can be targeted to the nucleus, influencing gene expression and cellular signaling pathways. The subcellular localization of this compound is crucial for its biochemical activity and its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-aminobenzoic acid with 2-aminothiazole. The process can be carried out under various conditions, including:
Condensation Reaction: The reaction between 4-aminobenzoic acid and 2-aminothiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Heating: The mixture is often heated to facilitate the reaction, typically at temperatures ranging from 60°C to 80°C.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-amino-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the amide group to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitro compounds.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-amino-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
4-amino-N-(1,3-thiazol-2-yl)benzamide can be compared with other thiazole derivatives:
Similar Compounds: 2-aminothiazole, benzothiazole, thiazole-4-carboxamide.
Uniqueness: The presence of both an amino group and a benzamide moiety linked to the thiazole ring provides unique chemical reactivity and biological activity, distinguishing it from other thiazole derivatives.
Properties
IUPAC Name |
4-amino-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-8-3-1-7(2-4-8)9(14)13-10-12-5-6-15-10/h1-6H,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSMNBJMZQGXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24813906 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1267428.png)
![3-Bromoimidazo[1,2-a]pyridine](/img/structure/B1267429.png)

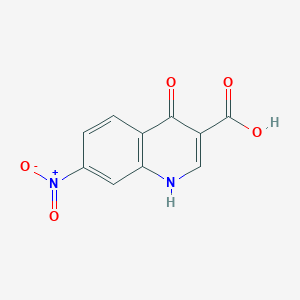
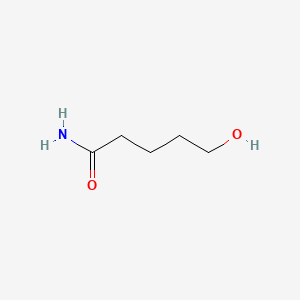
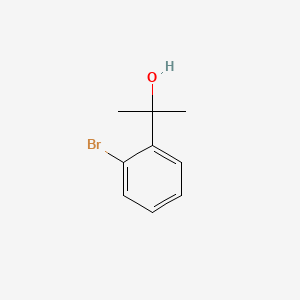
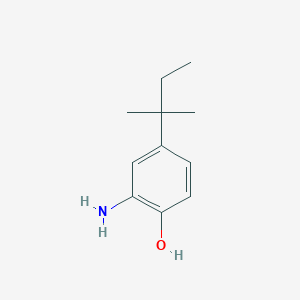

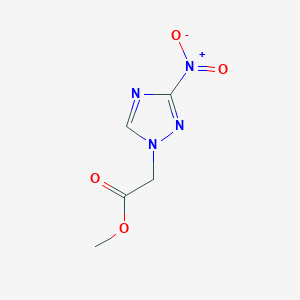


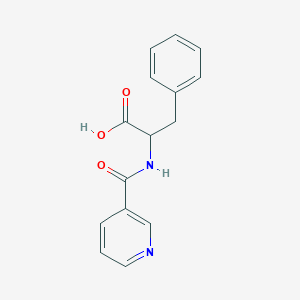
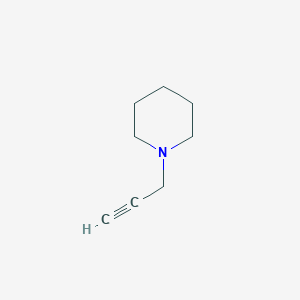
![5-bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1267448.png)
